molecular formula C29H31N5O3 B136210 2'-Methyl-4'-(5-methyl-[1,3,4]oxadiazol-2-yl)-biphenyl-4-carboxylic acid [4-methoxy-3-(4-methyl-piperazin-1-yl)-phenyl]-amide CAS No. 148672-15-5

2'-Methyl-4'-(5-methyl-[1,3,4]oxadiazol-2-yl)-biphenyl-4-carboxylic acid [4-methoxy-3-(4-methyl-piperazin-1-yl)-phenyl]-amide

Cat. No.: B136210
CAS No.: 148672-15-5
M. Wt: 497.6 g/mol
InChI Key: QXLNAYIFEMXTDZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of GMC 2-29 involves multiple steps, starting with the preparation of the core structure, followed by the introduction of functional groups. The key steps include:

Industrial Production Methods

Industrial production of GMC 2-29 follows similar synthetic routes but on a larger scale. The process involves:

Chemical Reactions Analysis

Types of Reactions

GMC 2-29 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of GMC 2-29 .

Scientific Research Applications

GMC 2-29 has a wide range of scientific research applications:

    Chemistry: Used as a reference compound in the study of serotonin receptor antagonists.

    Biology: Employed in research to understand the role of serotonin receptors in various biological processes.

    Medicine: Investigated for its potential therapeutic applications in treating disorders related to serotonin imbalance, such as migraines and depression.

    Industry: Utilized in the development of new pharmaceuticals and as a tool in drug discovery

Mechanism of Action

GMC 2-29 exerts its effects by selectively binding to serotonin receptors 5-HT1B and 5-HT1D, thereby blocking the action of serotonin. This antagonistic action leads to the modulation of serotonin-mediated signaling pathways, which are involved in various physiological and pathological processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

GMC 2-29 is unique due to its higher potency and selectivity compared to other similar compounds. Its chemical structure allows for more effective binding to the target receptors, making it a valuable tool in scientific research and potential therapeutic applications .

Properties

148672-15-5

Molecular Formula

C29H31N5O3

Molecular Weight

497.6 g/mol

IUPAC Name

N-[4-methoxy-3-(4-methylpiperazin-1-yl)phenyl]-4-[2-methyl-4-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]benzamide

InChI

InChI=1S/C29H31N5O3/c1-19-17-23(29-32-31-20(2)37-29)9-11-25(19)21-5-7-22(8-6-21)28(35)30-24-10-12-27(36-4)26(18-24)34-15-13-33(3)14-16-34/h5-12,17-18H,13-16H2,1-4H3,(H,30,35)

InChI Key

QXLNAYIFEMXTDZ-UHFFFAOYSA-N

SMILES

CC1=C(C=CC(=C1)C2=NN=C(O2)C)C3=CC=C(C=C3)C(=O)NC4=CC(=C(C=C4)OC)N5CCN(CC5)C

Canonical SMILES

CC1=C(C=CC(=C1)C2=NN=C(O2)C)C3=CC=C(C=C3)C(=O)NC4=CC(=C(C=C4)OC)N5CCN(CC5)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.